

Isononyl acrylate CAS number 51952-49-9

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Compound of Interest

Compound Name: Isononyl acrylate

Cat. No.: B1593626

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An In-depth Technical Guide to **Isononyl Acrylate** (CAS: 51952-49-9)

Introduction

Isononyl acrylate, identified by the CAS number 51952-49-9, is an acrylate ester recognized for its role as a specialty monomer in the synthesis of polymers.[1] It is typically presented as a mixture of branched-chain isomers and appears as a clear, colorless liquid.[2] The unique properties of **isononyl acrylate**, such as imparting flexibility, strong adhesion, and durability, make it a critical component in the formulation of pressure-sensitive adhesives (PSAs), coatings, and sealants.[1] Its low glass transition temperature (Tg) and hydrophobic nature are key to the performance of the polymers it forms. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, covering its physicochemical properties, synthesis, polymerization, applications, and safety protocols.


Physicochemical and Safety Data

The fundamental properties of **isononyl acrylate** are summarized below. This data is essential for handling, storage, and application in experimental and industrial settings.

Table 1: Physicochemical Properties of Isononyl Acrylate

Property	Value	Source(s)
CAS Number	51952-49-9	
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1][2]
Molecular Weight	198.30 g/mol	[1][2][3]
Appearance	Colorless to almost colorless clear liquid	[2][4]
Boiling Point	247.3°C at 760 mmHg	[1]
Density	0.879 g/cm ³	[1]
Refractive Index	1.4370 to 1.4420	[1][4]
Flash Point	83.6°C	[1]
Vapor Pressure	0.0259 mmHg at 25°C	[1]
Solubility	Slightly soluble in Chloroform, Dichloromethane	[1]
IUPAC Name	7-methyloctyl prop-2-enoate	[3][4][5]

Table 2: GHS Safety and Hazard Information

Category	Information	Source(s)
Pictogram	 alt text	[3]
Signal Word	Warning	[3][5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects.	[3][4]
Precautionary Statements	P261, P264, P273, P280, P302+P352, P305+P351+P338, P391	[3][4][5]

Experimental Protocols

Synthesis of Isononyl Acrylate via Esterification

Isononyl acrylate is commercially produced through the esterification of acrylic acid with isononyl alcohol.[6] The reaction is typically catalyzed by a strong acid and conducted under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Objective: To synthesize **isononyl acrylate** from isononyl alcohol and acrylic acid.

Materials:

- Isononyl alcohol (mixture of isomers)
- Acrylic acid
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[7]
- Polymerization inhibitor (e.g., hydroquinone, MEHQ)[6]
- Anhydrous sodium sulfate

- Sodium bicarbonate solution (5% w/v)
- Toluene (or another suitable solvent for azeotropic water removal)

Equipment:

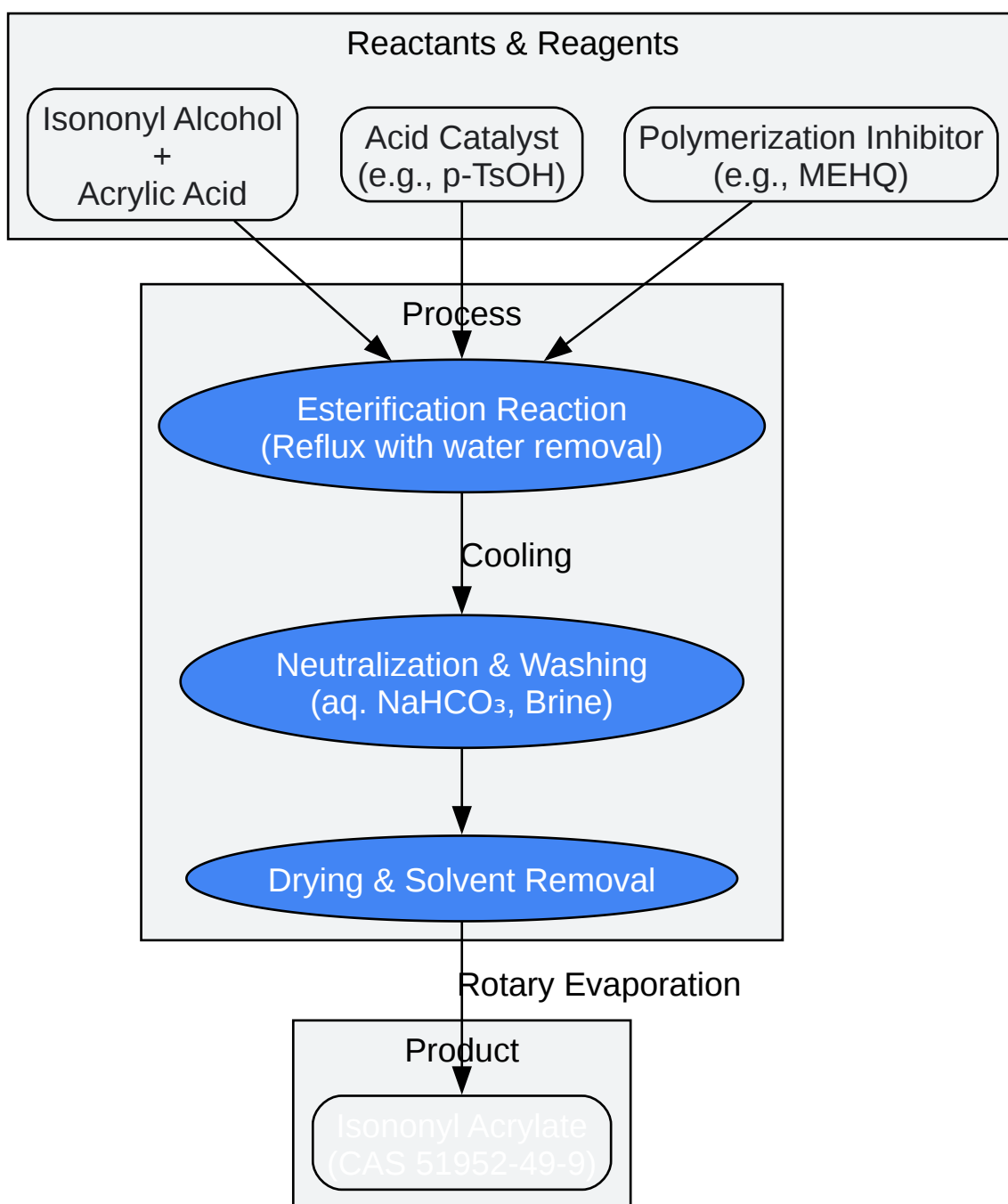
- Three-neck round-bottom flask
- Dean-Stark apparatus or equivalent setup for water removal
- Reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Methodology:

- Reactor Setup: A three-neck round-bottom flask is charged with equimolar amounts of isononyl alcohol and acrylic acid.^[7] Toluene is added as the solvent.
- Addition of Catalyst and Inhibitor: A catalytic amount of p-toluenesulfonic acid (approx. 1-2% by weight of reactants) and a polymerization inhibitor like hydroquinone (approx. 200-500 ppm) are added to the mixture.^[6]
- Reaction: The flask is fitted with a Dean-Stark trap and a reflux condenser. The mixture is heated to reflux (typically 110-140°C) with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap.
- Monitoring: The reaction progress is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
- Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with a 5% sodium bicarbonate solution to

neutralize the acid catalyst and remove unreacted acrylic acid, followed by washing with brine.

- **Drying and Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (toluene) is removed under reduced pressure using a rotary evaporator to yield the crude **isononyl acrylate** product. Further purification can be achieved by vacuum distillation if required.



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Synthesis Workflow for **Isononyl Acrylate**.

Free-Radical Polymerization of Isononyl Acrylate

Polymers based on **isononyl acrylate** are typically synthesized via free-radical polymerization. This method allows for the creation of homopolymers or copolymers with other acrylic monomers to tailor the final properties of the material.

Objective: To synthesize poly(**isononyl acrylate**) via a solution-based free-radical polymerization.

Materials:

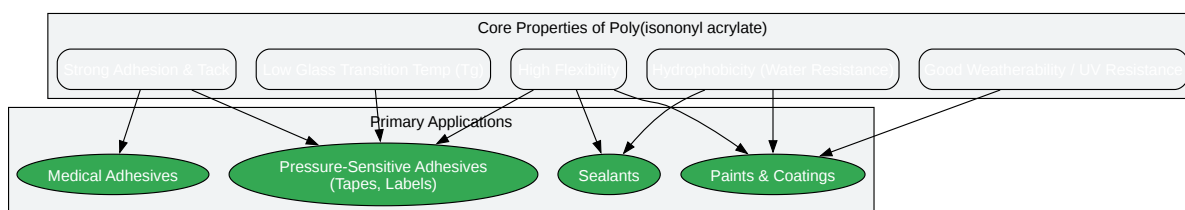
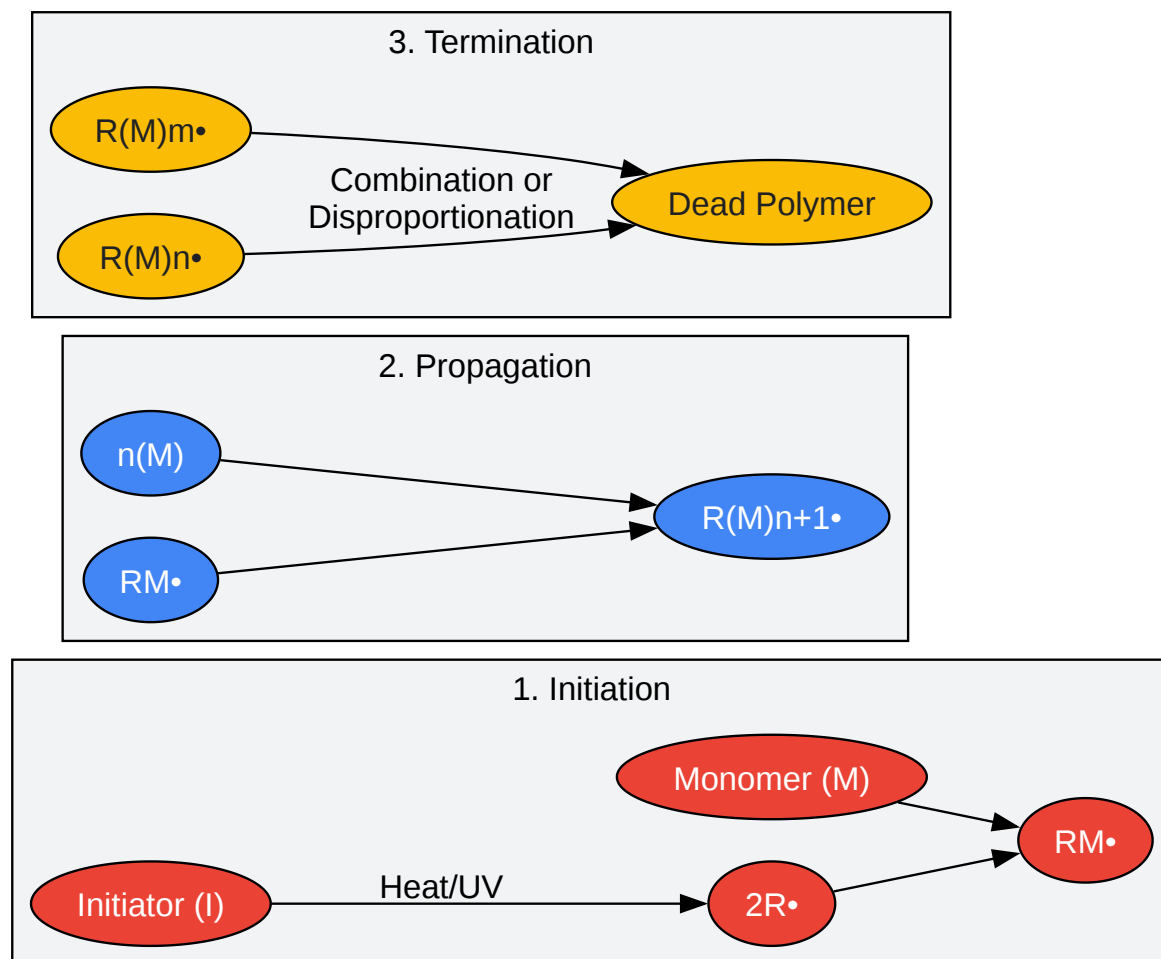
- **Isononyl acrylate** monomer
- Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
- Solvent (e.g., Ethyl acetate, Toluene)
- Nitrogen gas for inerting
- Precipitating solvent (e.g., Methanol)

Equipment:

- Jacketed glass reactor or three-neck flask
- Reflux condenser
- Mechanical stirrer
- Heating/cooling circulator or oil bath
- Nitrogen inlet
- Large beaker for precipitation

Methodology:

- **Monomer Purification:** The **isononyl acrylate** monomer is passed through a column of basic alumina to remove the inhibitor.
- **Reactor Setup:** The reactor is charged with the desired amount of solvent (e.g., ethyl acetate) and heated to the reaction temperature (typically 70-80°C for AIBN).
- **Inerting:** The solvent is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization. A nitrogen blanket is maintained throughout the reaction.
- **Initiation:** A solution of the purified **isononyl acrylate** monomer and the initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer) in a small amount of the reaction solvent is prepared. This mixture is slowly fed into the heated solvent in the reactor over a period of 2-4 hours.
- **Propagation:** The reaction is allowed to proceed at the set temperature for several hours (e.g., 8-24 hours) after the monomer feed is complete to ensure high conversion.
- **Termination & Isolation:** The reaction is terminated by cooling the mixture to room temperature. The resulting polymer solution is then slowly poured into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.
- **Purification:** The precipitated poly(**isononyl acrylate**) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.



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